[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-15-5-2-1-4-14(15)17-22-18(26-23-17)16-6-3-11-24(16)19(25)12-7-9-13(21)10-8-12/h1-2,4-5,7-10,16H,3,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQKGQRCDGGTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the oxadiazole intermediate with a suitable pyrrolidine derivative, often through nucleophilic substitution or addition reactions.
Substitution with phenyl groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing oxidative stress: Leading to cell damage or death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (), a structurally related analogue. Key differences include:
Key Observations:
- Steric Effects : The 3-methyl group on the oxadiazole ring in the compound introduces steric hindrance, which may reduce conformational flexibility but improve metabolic stability.
Physicochemical Properties (Theoretical Analysis)
- The target compound’s lower molecular weight and higher logP suggest better membrane permeability, favoring CNS penetration.
- The compound’s higher polar surface area (PSA) due to the triazole may improve aqueous solubility but reduce blood-brain barrier penetration.
Biological Activity
The compound [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone is a notable member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by substitution reactions to introduce the chlorophenyl and fluorophenyl groups. The final product is characterized by a pyrrolidine moiety that enhances its biological activity.
Synthetic Route
- Formation of Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Substitution Reactions : The introduction of chlorophenyl and fluorophenyl groups occurs via nucleophilic substitution.
- Final Acylation : The compound is completed by forming the methanone linkage through acylation reactions.
Biological Activity
The biological activity of the compound has been extensively studied, particularly in relation to anticancer properties. It exhibits significant cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of critical biological pathways that are often dysregulated in cancer.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer types. For instance:
- Cytotoxicity Assays : The compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
- Growth Inhibition : In a study evaluating various derivatives, compounds similar to this one showed significant growth inhibition percentages against leukemia and breast cancer cell lines, reinforcing its potential as an anticancer agent .
Comparative Efficacy
A comparative analysis with other oxadiazole derivatives indicates that this compound exhibits superior activity due to its unique structural features. For example:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.67 | Prostate |
| Compound B | 0.80 | Colon |
| Compound C | 0.87 | Renal |
Case Studies
- Study on Anticancer Activity : A detailed investigation into various oxadiazole derivatives revealed that those with similar structural characteristics to our compound exhibited promising cytotoxicity against multiple cancer cell lines, suggesting a potential for broad-spectrum anticancer applications .
- Mechanism-Based Approaches : Research into mechanism-based approaches for drug design has identified oxadiazoles as effective inhibitors of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
